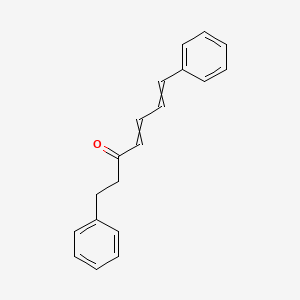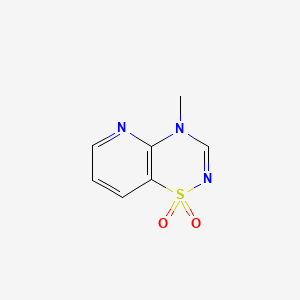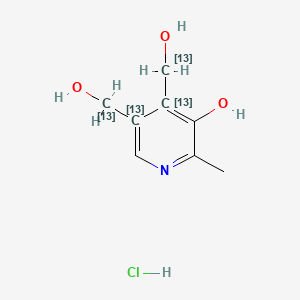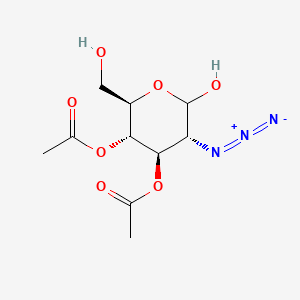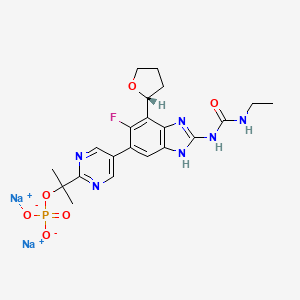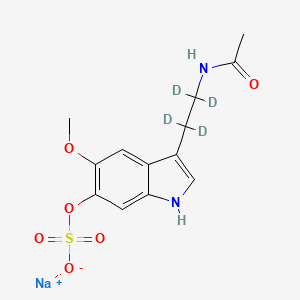
6-Sulfatoxy Melatonin-d4 (Major) Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Sulfatoxy Melatonin-d4 (sodium) is a deuterium-labeled derivative of 6-Sulfatoxy Melatonin. This compound is primarily used as a stable isotope-labeled internal standard in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for precise quantification and tracking of the compound in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Sulfatoxy Melatonin-d4 (sodium) involves the incorporation of deuterium atoms into the melatonin molecule. This process typically starts with the synthesis of deuterium-labeled melatonin, followed by sulfonation to introduce the sulfatoxy group. The final step involves the conversion to the sodium salt form to enhance solubility and stability.
Industrial Production Methods: Industrial production of 6-Sulfatoxy Melatonin-d4 (sodium) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to verify the compound’s structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Sulfatoxy Melatonin-d4 (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the sulfatoxy group to other functional groups.
Substitution: The sulfatoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
6-Sulfatoxy Melatonin-d4 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of melatonin and its metabolites.
Biology: Helps in studying the metabolic pathways of melatonin in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of melatonin-based drugs.
Industry: Employed in the development and quality control of melatonin supplements and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Sulfatoxy Melatonin-d4 (sodium) is similar to that of melatonin. It acts on melatonin receptors in the brain and other tissues, regulating circadian rhythms and promoting sleep. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking in metabolic studies.
Molecular Targets and Pathways:
Melatonin Receptors: MT1 and MT2 receptors in the brain.
Circadian Regulation: Influences the suprachiasmatic nucleus (SCN) to regulate sleep-wake cycles.
Antioxidant Pathways: Exhibits antioxidant properties by scavenging free radicals and modulating antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
6-Sulfatoxy Melatonin: The non-deuterated form of the compound.
Melatonin: The parent compound without the sulfatoxy group.
Deuterated Melatonin: Melatonin labeled with deuterium but without the sulfatoxy group.
Uniqueness: 6-Sulfatoxy Melatonin-d4 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate measurement is crucial.
Eigenschaften
Molekularformel |
C13H15N2NaO6S |
|---|---|
Molekulargewicht |
354.35 g/mol |
IUPAC-Name |
sodium;[3-(2-acetamido-1,1,2,2-tetradeuterioethyl)-5-methoxy-1H-indol-6-yl] sulfate |
InChI |
InChI=1S/C13H16N2O6S.Na/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11;/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19);/q;+1/p-1/i3D2,4D2; |
InChI-Schlüssel |
RRAMWSGKMQYWPL-URZLSVTISA-M |
Isomerische SMILES |
[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)[O-])C([2H])([2H])NC(=O)C.[Na+] |
Kanonische SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


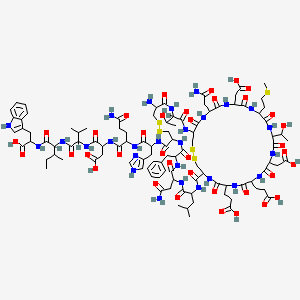
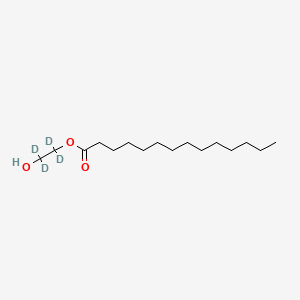
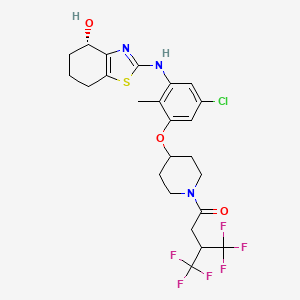
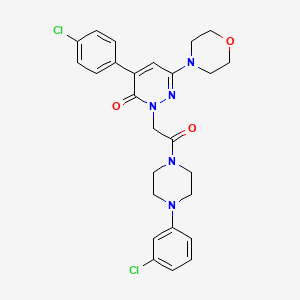
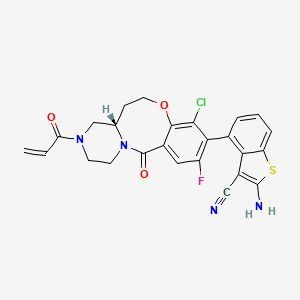
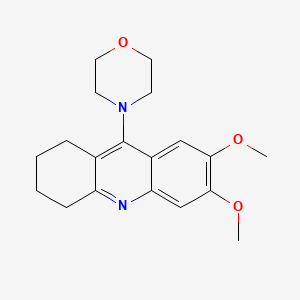
![4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride](/img/structure/B12429333.png)

